molecular formula C19H15N3O5 B3011619 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide CAS No. 851095-01-7

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B3011619
CAS No.: 851095-01-7
M. Wt: 365.345
InChI Key: YTTDVQHVEYPUGC-UHFFFAOYSA-N
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Description

N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide (CAS: 851095-00-6) is a benzamide derivative featuring a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin ring and a 4-phenoxybenzamide group. Its molecular formula is C₂₀H₁₈N₄O₆S, with a molecular weight of 442.45 g/mol . The compound’s structure combines aromatic, heterocyclic, and sulfonamide-like motifs, which are common in agrochemicals and pharmaceuticals. Key structural elements include:

  • 1,3,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity.
  • 5,6-Dihydro-1,4-dioxin: A partially saturated oxygen-containing heterocycle that enhances solubility.

Synthetic routes for analogous compounds often involve coupling reactions between acyl chlorides and amines or heterocyclic precursors, as seen in and . Characterization typically employs ¹H/¹³C NMR, IR, and mass spectrometry, with IR bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) critical for confirming functional groups .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-17(20-19-22-21-18(27-19)16-12-24-10-11-25-16)13-6-8-15(9-7-13)26-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTDVQHVEYPUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a synthetic compound characterized by a complex structure that includes a benzamide backbone, an oxadiazole ring, and a dioxin moiety. This unique combination of functional groups suggests significant potential for various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O6C_{17}H_{20}N_{4}O_{6} with a molecular weight of approximately 376.37 g/mol. The compound's structure can be described as follows:

Component Description
Dioxin MoietyA 1,4-dioxin ring contributing to its reactivity.
Oxadiazole RingA 1,3,4-oxadiazole ring enhancing biological activity.
Phenoxy GroupA phenoxybenzamide moiety providing stability and solubility.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity:
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The presence of the oxadiazole and dioxin rings may enhance the ability to disrupt bacterial cell walls or inhibit essential enzymes involved in microbial metabolism.

2. Anticancer Properties:
Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of specific signaling pathways that regulate cell proliferation and survival. For instance, it may inhibit key enzymes involved in cancer cell growth.

3. Mechanism of Action:
The biological effects of this compound are likely mediated through interactions with various molecular targets within cells. This includes binding to receptors or enzymes that play critical roles in cellular processes such as metabolism and apoptosis .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Anticancer Activity
In vitro studies demonstrated that the compound reduced viability in several cancer cell lines (e.g., HeLa and MCF7) by inducing apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with this compound.

Comparative Analysis

To provide context for its biological activity, a comparison with similar compounds is useful:

Compound Name Structural Features Biological Activity
N-(5-hydroxybenzofuran)Benzofuran moietyAntimicrobial
N-(furan)Furan ringAnticancer
N-(benzothiazole-sulfonamide)Benzothiazole ringAntimicrobial
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-y) Dioxin + oxadiazole + phenoxy groupEnhanced antimicrobial/anticancer

Comparison with Similar Compounds

Structural Analogues with Modified Substituents
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide 4-Methyl(phenyl)sulfamoyl C₂₀H₁₈N₄O₆S 442.45 Sulfamoyl group replaces phenoxy; enhanced polarity.
N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide Acetamide C₈H₉N₃O₄ 211.17 Simplified structure; lacks benzamide and phenoxy.
Diflufenican () 2-(3-Trifluoromethylphenoxy)pyridine C₁₉H₁₁F₅N₂O₂ 394.29 Pyridinecarboxamide core; fluorinated substituents.

Key Observations :

  • Bioactivity : Fluorinated analogs (e.g., diflufenican) exhibit herbicidal activity, suggesting that electron-withdrawing groups enhance agrochemical efficacy .
  • Synthetic Complexity : The acetamide derivative (211.17 g/mol) is simpler to synthesize but lacks the aromatic bulk critical for receptor interactions in the target compound .
Heterocyclic Variants
  • 1,2,4-Triazole Derivatives (): Compounds like 5-(4-sulfonylphenyl)-1,2,4-triazoles exhibit tautomerism (thione vs. thiol forms), confirmed by IR absence of ν(S-H) at 2500–2600 cm⁻¹ .
  • Thiazole Derivatives () : Nitazoxanide analogs with thiazole rings form hydrogen-bonded dimers (N–H⋯N), which stabilize crystal packing. The target compound’s oxadiazole may exhibit similar intermolecular interactions but with different bond angles due to ring geometry .

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